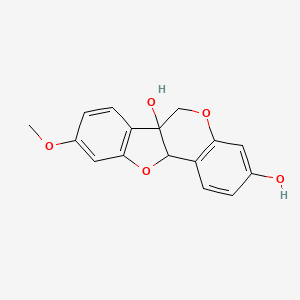

6alpha-Hydroxymedicarpin

Description

Overview of Pterocarpan (B192222) Secondary Metabolites in Plant Biochemistry

Pterocarpans represent a significant class of isoflavonoid (B1168493) secondary metabolites predominantly found in the plant family Fabaceae (legumes). nih.gov Structurally, they are characterized by a tetracyclic ring system, which can be described as a benzo-pyrano-furano-benzene core. nih.gov This core structure, 6H- apsnet.orgbenzofuro[3,2-c]chromene, is formed biosynthetically from isoflavone (B191592) precursors through a series of enzymatic reactions, including a key reduction step and subsequent cyclization. nih.govresearchgate.net

These compounds are not typically present in high concentrations in healthy plant tissues. Instead, their synthesis is often induced as a defense mechanism in response to various stressors, particularly microbial attack. Their role as defensive agents is a cornerstone of their biochemical significance in plants like alfalfa (Medicago sativa), pea (Pisum sativum), and soybean (Glycine max). nih.govresearchgate.net The specific chemical substitutions on the pterocarpan skeleton give rise to a variety of distinct compounds, each with potentially different biological activities.

Phytoalexins: Definition, Biological Classification, and Fundamental Roles in Plant Immunity

Phytoalexins are low molecular weight, antimicrobial compounds that are both synthesized by and accumulated in plants as a response to infection or stress. apsnet.org The concept was first proposed in the 1940s by Müller and Börger, who observed that potato tubers developed resistance to a subsequent infection after an initial exposure to a pathogen. apsnet.org This induced defense response was attributed to the production of these protective substances.

Unlike pre-formed antimicrobial compounds (phytoanticipins), phytoalexins are synthesized de novo from remote precursors, a process requiring the activation of defense-related genes and enzymes. researchgate.net They are chemically diverse and their classification is based on their chemical structure. Major classes include terpenoids, alkaloids, and phenolics (including isoflavonoids like the pterocarpans). mdpi.com

The fundamental role of phytoalexins in plant immunity is to act as toxins to invading microorganisms. mdpi.com They can inhibit pathogen growth through various mechanisms, such as disrupting cell walls, delaying maturation, interfering with metabolism, or preventing reproduction. mdpi.com The accumulation of phytoalexins at the site of infection is a key component of a plant's localized defense strategy, often associated with a hypersensitive response where the plant cells surrounding the infection site undergo programmed cell death to wall off the pathogen.

Table 1: General Classification of Selected Phytoalexins

| Chemical Class | Example Compound | Typical Plant Source |

| Pterocarpan | Medicarpin (B1676140) | Alfalfa, Chickpea |

| Pterocarpan | Pisatin (B192138) | Pea |

| Isoflavanone (B1217009) | Vestitone (B1219705) | Alfalfa |

| Stilbene | Resveratrol | Grape |

| Diterpenoid | Capsidiol | Tobacco, Pepper |

| Indole Alkaloid | Camalexin | Arabidopsis thaliana |

Historical Context and Early Discoveries Pertaining to 6a-Hydroxymedicarpin Research

The discovery of 6a-Hydroxymedicarpin is rooted in the broader, intensive investigation of phytoalexins in leguminous plants that flourished in the 1970s. Following the initial isolation and characterization of the first pterocarpan phytoalexin, pisatin, from peas in the early 1960s, researchers began to explore the chemical defenses of other important legumes. apsnet.org

Pioneering work by scientists such as Hans VanEtten and Stephen Pueppke during this period significantly advanced the understanding of isoflavonoid phytoalexins. apsnet.orgapsnet.org Their research focused on the accumulation and metabolism of these compounds in plants like pea (Pisum sativum) and their role in disease resistance. apsnet.orgapsnet.org This era of research was characterized by the systematic identification of novel antifungal compounds from pathogen-challenged plant tissues.

It was within this context of exploring the chemical basis of disease resistance in forage legumes like alfalfa (Medicago sativa) that 6a-Hydroxymedicarpin was identified. Research into the biosynthesis of its well-known precursor, medicarpin, revealed a complex pathway. The final steps in the formation of medicarpin involve the conversion of the isoflavanone vestitone to an isoflavanol intermediate, which is then dehydrated to form the pterocarpan ring structure. researchgate.net 6a-Hydroxymedicarpin was identified as a closely related metabolite, representing a hydroxylation product of medicarpin. Its formal characterization is marked by its assignment the CAS number 61135-92-0. phytopurify.com The discovery was part of a larger effort to catalogue the full spectrum of phytoalexins produced by alfalfa and to understand how these compounds collectively contribute to its defense against fungal pathogens.

Table 2: Chemical Compound Properties

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Chemical Class |

| 6a-Hydroxymedicarpin | C₁₆H₁₄O₅ | 286.283 | Pterocarpan |

| Medicarpin | C₁₆H₁₄O₄ | 270.28 | Pterocarpan |

| Pisatin | C₁₇H₁₆O₆ | 314.31 | Pterocarpan |

| Vestitone | C₁₆H₁₄O₅ | 286.28 | Isoflavanone |

Structure

3D Structure

Properties

CAS No. |

61135-92-0 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |

InChI |

InChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1 |

InChI Key |

SXKBOSYKWYQHMV-JKSUJKDBSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@]3(COC4=C([C@@H]3O2)C=CC(=C4)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Biosynthesis of 6a Hydroxymedicarpin

General Isoflavonoid (B1168493) Biosynthetic Pathways and Precursors Leading to Pterocarpans

The journey to 6a-hydroxymedicarpin begins with the general phenylpropanoid pathway, a central route in plant metabolism that provides precursors for a vast array of phenolic compounds. nih.gov The pathway initiates with the amino acid phenylalanine, which is converted through a series of enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL) to yield p-coumaroyl-CoA. nih.gov

This molecule stands at a critical juncture, from which the dedicated isoflavonoid pathway branches off. The first committed step into the flavonoid pathway is catalyzed by chalcone (B49325) synthase (CHS). nih.gov In legumes, CHS works in concert with chalcone reductase (CHR) to produce a specific type of chalcone. This intermediate is then isomerized by chalcone isomerase (CHI) to form a flavanone. nih.gov

The defining reaction of isoflavonoid biosynthesis is the subsequent aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring, a reaction catalyzed by the cytochrome P450 enzyme isoflavone (B191592) synthase (IFS). nih.govnih.gov The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield a core isoflavone, such as daidzein (B1669772) or its methylated derivative, formononetin (B1673546). nih.govresearchgate.net These isoflavones are the foundational precursors for the synthesis of the more complex pterocarpan (B192222) skeleton. nih.gov

Elucidation of Key Enzymatic Steps and Intermediate Compounds in 6a-Hydroxymedicarpin Formation

The formation of 6a-hydroxymedicarpin from its isoflavone precursor, formononetin, is a multi-step process involving a series of reductions, hydroxylations, and a final cyclization. The pathway to its immediate precursor, medicarpin (B1676140), is well-studied. nih.govnih.gov

The key enzymatic steps are:

2'-Hydroxylation: The isoflavone formononetin undergoes hydroxylation at the 2' position, catalyzed by isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 enzyme. This produces 2'-hydroxyformononetin (B191511). nih.govresearchgate.net

Reduction to an Isoflavanone (B1217009): The double bond in the C-ring of 2'-hydroxyformononetin is reduced by isoflavone reductase (IFR) to yield the isoflavanone (3R)-vestitone. wikipedia.orgresearchgate.net

Reduction to an Isoflavanol: The keto group at position 4 of vestitone (B1219705) is then reduced by vestitone reductase (VR) to form the alcohol (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol. researchgate.net

Pterocarpan Ring Closure: This isoflavanol undergoes an intramolecular cyclization, involving the dehydration between the hydroxyl groups at C-4 and C-2', to form the characteristic fourth ring of the pterocarpan skeleton. This final step is catalyzed by pterocarpan synthase (PTS), yielding (-)-medicarpin. nih.govnih.govoup.com

6a-Hydroxylation: The final step to produce the target compound is the stereospecific hydroxylation of medicarpin at the 6a-position. This reaction is catalyzed by a pterocarpan 6a-hydroxylase (P6aH), also known as dihydroxypterocarpan 6a-hydroxylase (D6aH). nih.govnih.gov

This pathway involves several key intermediate compounds, including other notable pterocarpans like maackiain (B7765809), which is formed through a parallel pathway. rsc.org The compound 6a-hydroxymaackiain (B600481) is a well-known intermediate in the biosynthesis of another phytoalexin, pisatin (B192138), in pea (Pisum sativum), highlighting that 6a-hydroxylation is a known modification step in pterocarpan biosynthesis. nih.govnih.gov Sophorol is an isoflavanone intermediate analogous to vestitone.

Interactive Table: Key Enzymes in 6a-Hydroxymedicarpin Biosynthesis

| Enzyme | Abbreviation | EC Number | Function in Pathway |

| Isoflavone 2'-hydroxylase | I2'H | 1.14.14.89 | Catalyzes the hydroxylation of formononetin to 2'-hydroxyformononetin. |

| Isoflavone reductase | IFR | 1.3.1.45 | Reduces 2'-hydroxyformononetin to the isoflavanone (3R)-vestitone. |

| Vestitone reductase | VR | 1.1.1.246 | Reduces (3R)-vestitone to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol. |

| Pterocarpan synthase | PTS | 4.2.1.139 | Catalyzes the cyclization of the isoflavanol to form medicarpin. |

| Pterocarpan 6a-hydroxylase | P6aH/D6aH | 1.14.13.29 | Catalyzes the final hydroxylation of medicarpin to 6a-hydroxymedicarpin. |

Molecular Characterization of Biosynthetic Enzymes Specific to 6a-Hydroxymedicarpin

The enzymes driving the biosynthesis of 6a-hydroxymedicarpin have been subjects of detailed molecular study, revealing unique catalytic mechanisms and structures.

Hydroxylases: The enzyme responsible for the final step, pterocarpan 6a-hydroxylase (P6aH or D6aH), has been identified and characterized in soybean as a cytochrome P450-dependent monooxygenase, specifically CYP93A1. nih.gov Functional expression in yeast confirmed its role, demonstrating NADPH dependency and high substrate affinity, solidifying its function in phytoalexin biosynthesis. nih.gov Its expression is regulated at the transcriptional level, increasing significantly upon elicitor treatment. nih.gov

Methyltransferases: While the pathway to medicarpin involves a pre-existing methyl group from formononetin, other related pathways feature terminal methyltransferases. A well-characterized example is the (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM) from pea (Pisum sativum), which catalyzes the final step in the biosynthesis of the phytoalexin pisatin. nih.govnih.gov This enzyme was purified and shown to be highly specific for its substrate, (+)6a-hydroxymaackiain. nih.govnih.gov Characterization studies revealed it has a molecular weight of approximately 43 kDa and operates optimally at a pH of 7.9 without a need for divalent cations. nih.govnih.gov Such enzymes are crucial for creating the diversity of pterocarpan structures found in nature.

Pterocarpan Synthase (PTS): The molecular characterization of pterocarpan synthase revealed a significant finding: it is a dirigent domain-containing protein. researchgate.netnih.govoup.com Dirigent proteins (DPs) are known to impart stereospecificity to biochemical reactions. In the case of PTS, the dirigent-like domain guides the intramolecular cyclization of the isoflavanol precursor, ensuring the correct stereochemical configuration of the final pterocarpan product. nih.govresearchgate.net This is critical, as the biological activity of phytoalexins is often dependent on their specific 3D structure. oup.com Structural studies of PTS suggest a common mechanism among dirigent proteins involving the binding and stabilization of quinone methide intermediates during the reaction. nih.gov

Transcriptional and Post-Translational Regulation of 6a-Hydroxymedicarpin Biosynthesis under Elicitation and Pathogen Challenge

The production of 6a-hydroxymedicarpin is a tightly controlled defense response, initiated when a plant recognizes a threat, such as a pathogen or an abiotic stressor. nih.govjordan.im This induction is primarily regulated at the level of gene transcription. jordan.imjst.go.jp

Upon perception of molecular signals from pathogens (Pathogen-Associated Molecular Patterns, or PAMPs) or from damaged plant cells (Danger-Associated Molecular Patterns, or DAMPs), a complex signaling cascade is triggered. nih.gov This cascade, often involving signaling molecules like jasmonate and ethylene (B1197577) as well as mitogen-activated protein kinase (MAPK) pathways, converges on the cell nucleus. nih.govnih.gov

Here, specific families of transcription factors (TFs) are activated. In legumes, MYB, basic helix-loop-helix (bHLH), and NAC domain TFs are known to be key regulators of isoflavonoid and phytoalexin biosynthesis. nih.govnih.govfrontiersin.orgoup.com These TFs bind to specific recognition sites in the promoter regions of the biosynthetic genes—such as I2'H, IFR, VR, PTS, and P6aH—and coordinately activate their transcription. oup.comnih.gov This ensures that all necessary enzymes are synthesized simultaneously, allowing for the rapid and localized accumulation of 6a-hydroxymedicarpin at the site of infection. ishs.org For example, in soybean, the transcript levels of GmPTS1 were shown to increase temporarily just before the peak accumulation of phytoalexins. oup.com

Post-translational modifications also play a role in this rapid response. The activity of the transcription factors themselves can be modulated through mechanisms like phosphorylation by MAP kinases. nih.gov This allows the cell to have a pool of inactive TFs ready to be switched on instantly, providing an additional layer of swift and precise control over the defense response. nih.gov

Enzymology Associated with 6a Hydroxymedicarpin Metabolism and Transformation

Plant Enzymes Responsible for 6a-Hydroxymedicarpin Anabolism and Diversification

The biosynthesis of 6a-Hydroxymedicarpin is an integral part of the complex isoflavonoid (B1168493) pathway in leguminous plants. This pathway is a significant component of the plant's defense mechanism, leading to the production of various antimicrobial compounds known as phytoalexins. The immediate precursor to 6a-Hydroxymedicarpin is medicarpin (B1676140). The formation of medicarpin itself is a multi-step process involving a series of enzymatic reactions.

The isoflavonoid biosynthetic pathway originates from the general phenylpropanoid pathway. Key enzymes such as isoflavone (B191592) synthase (IFS) and isoflavone O-methyltransferase (IOMT) play crucial roles in directing intermediates towards the synthesis of specific isoflavonoids. nih.gov For instance, the overexpression of IOMT in alfalfa has been shown to increase the production of formononetin (B1673546) and medicarpin, thereby enhancing disease resistance. nih.gov

The final step in the formation of 6a-Hydroxymedicarpin from medicarpin is a hydroxylation reaction at the 6a position. While the specific enzyme responsible for this transformation has not been definitively characterized in all plant species, it is widely believed to be a cytochrome P450 monooxygenase . These enzymes are known for their role in catalyzing a wide array of oxidative reactions in plant secondary metabolism, including hydroxylation. nih.govnih.gov The regioselectivity of these enzymes ensures the precise addition of a hydroxyl group at the 6a position of the pterocarpan (B192222) skeleton of medicarpin.

The diversification of isoflavonoids, including the potential for further modifications of 6a-Hydroxymedicarpin, is also mediated by a range of enzymes such as glycosyltransferases, methyltransferases, and acyltransferases. These enzymes can alter the polarity, stability, and biological activity of the parent compound, leading to a diverse arsenal (B13267) of defense molecules.

Table 1: Key Classes of Enzymes in Isoflavonoid Biosynthesis

| Enzyme Class | General Function in Isoflavonoid Pathway | Specific Example (if applicable) |

| Isoflavone Synthase (IFS) | Catalyzes the key rearrangement step to form the isoflavone skeleton. | GmIFS1 in soybean |

| O-Methyltransferase (OMT) | Transfers a methyl group to a hydroxyl group, altering solubility and activity. | Isoflavone O-methyltransferase (IOMT) |

| Cytochrome P450 Monooxygenase | Catalyzes various oxidation reactions, including hydroxylations. | Putative Medicarpin 6a-hydroxylase |

| Reductases | Involved in reduction steps in the formation of the pterocarpan core. | Vestitone (B1219705) reductase |

| Glycosyltransferases | Adds sugar moieties, affecting solubility and compartmentalization. | Not specified |

Pathogen-Mediated Detoxification of 6a-Hydroxymedicarpin and Related Phytoalexins

Successful fungal pathogens have evolved sophisticated mechanisms to overcome the chemical defenses of their host plants. A primary strategy is the enzymatic detoxification of phytoalexins like 6a-Hydroxymedicarpin.

Fungal detoxification of phytoalexins is often carried out by cytochrome P450 monooxygenases (CYPs) . frontiersin.org These enzymes are highly versatile and can catalyze a range of reactions, including hydroxylation, demethylation, and oxidation, rendering the phytoalexins less toxic. nih.govnih.gov

A well-studied example of fungal CYP-mediated detoxification is the demethylation of the pea phytoalexin pisatin (B192138) by pisatin demethylase (PDA) , a cytochrome P450 enzyme found in the pea pathogen Nectria haematococca. frontiersin.org This reaction produces (+)-6a-hydroxymaackiain, a compound structurally related to 6a-Hydroxymedicarpin. The genes encoding these detoxification enzymes are often located on dispensable or supernumerary chromosomes, suggesting their specific role in pathogenicity. frontiersin.org

While a specific cytochrome P450 that metabolizes 6a-Hydroxymedicarpin has not been isolated from all fungal pathogens, the fungus Nectria haematococca has been shown to metabolize both medicarpin and the related phytoalexin maackiain (B7765809). nih.gov The detoxification of maackiain in some strains of N. haematococca involves a hydroxylation reaction, further implicating CYPs in the modification of these pterocarpan phytoalexins. nih.gov Given the structural similarity, it is highly probable that a fungal cytochrome P450 is responsible for the detoxification of 6a-Hydroxymedicarpin.

Table 2: Examples of Fungal Cytochrome P450s in Phytoalexin Detoxification

| Fungus | Phytoalexin Substrate | Fungal Enzyme (Cytochrome P450) | Metabolic Reaction |

| Nectria haematococca | Pisatin | Pisatin Demethylase (PDA) | Demethylation |

| Nectria haematococca | Maackiain | Mak1, Mak2, Mak3 | Hydroxylation |

| Botrytis cinerea | Resveratrol | Not specified | Oxidation |

The ability to detoxify host phytoalexins is a critical virulence factor for many fungal pathogens. By neutralizing these antimicrobial compounds, the fungus can overcome the plant's defense response and successfully colonize host tissues.

The detoxification of phytoalexins like medicarpin and maackiain by Nectria haematococca has been directly linked to its virulence on chickpea. nih.gov Genetic studies have shown that fungal strains with active phytoalexin-detoxifying genes are more virulent than those lacking these genes. nih.gov For example, genes such as Mak1 and Mak2 in N. haematococca, which are involved in the detoxification of maackiain, are associated with higher tolerance to this phytoalexin and increased virulence on chickpea. nih.gov

The molecular mechanisms of detoxification contribute to pathogen virulence in several ways:

Reduced Toxicity: The primary function of detoxification is to convert the toxic phytoalexin into a less harmful compound, allowing the fungus to grow and proliferate in the presence of the plant's chemical defenses.

Host Adaptation: The evolution of specific detoxification enzymes allows a pathogen to adapt to a particular host plant and its unique profile of phytoalexins. This can be a determining factor in the host range of a pathogen.

Circumvention of Plant Defenses: By effectively neutralizing the plant's chemical weapons, the pathogen can bypass a major component of the host's defense strategy, leading to a successful infection.

The presence and efficiency of these detoxification systems can, therefore, determine the outcome of a plant-pathogen interaction, highlighting the co-evolutionary arms race between plants and their fungal adversaries.

Ecological Roles and Biological Activities of 6a Hydroxymedicarpin in Plant Systems

Direct Antimicrobial Activity of 6a-Hydroxymedicarpin Against Phytopathogenic Microorganisms (e.g., Fungi, Bacteria)

6a-Hydroxymedicarpin exhibits significant antimicrobial activity, primarily functioning as a fungistatic or fungicidal agent against a variety of plant pathogens. This direct toxicity is a cornerstone of its defensive function. The compound is known to inhibit the growth of numerous fungal species that pose a threat to agricultural crops. While comprehensive comparative data across a wide range of pathogens is specialized, studies on pterocarpans demonstrate a clear pattern of inhibitory action.

The mechanism of action for pterocarpan (B192222) phytoalexins like 6a-Hydroxymedicarpin often involves the disruption of cellular membranes. Research on the related phytoalexin phaseollin (B1679764) has shown that it can cause leakage of metabolites from fungal cells and interfere with processes like glucose uptake, ultimately arresting growth. apsnet.org This suggests that 6a-Hydroxymedicarpin likely acts in a similar manner, compromising the integrity of fungal cell membranes to exert its antifungal effect. apsnet.org Although specific EC₅₀ (half-maximal effective concentration) values for 6a-Hydroxymedicarpin are not broadly compiled in singular reports, the demonstrated activity of related compounds underscores its role as a potent antimicrobial. For instance, various natural and synthetic compounds are routinely tested for their efficacy against pathogens like Valsa mali, Sclerotinia sclerotiorum, Aspergillus niger, and Rhizoctonia solani, establishing a framework for evaluating the potency of phytoalexins. researchgate.netmdpi.com

Table 1: Reported Antifungal Activity Profile of Pterocarpan Phytoalexins This table summarizes the known interactions between key pterocarpan phytoalexins and various phytopathogenic fungi, illustrating the defensive spectrum of this class of compounds.

| Phytoalexin | Pathogen | Reported Effect |

|---|---|---|

| Medicarpin (B1676140) | Botrytis cinerea | Metabolized/Detoxified by fungus documentsdelivered.com |

| Medicarpin | Colletotrichum lindemuthianum | Metabolized/Detoxified by fungus documentsdelivered.com |

| Pisatin (B192138) | Nectria haematococca | Detoxified via hydroxylation nih.gov |

| Maackiain (B7765809) | Stemphylium botryosum | Detoxified via hydroxylation nih.gov |

| Phaseollin | Rhizoctonia solani | Fungistatic; causes membrane leakage apsnet.org |

Role of 6a-Hydroxymedicarpin as a Critical Component of Inducible Plant Defense Mechanisms

6a-Hydroxymedicarpin is not a constitutively produced compound but rather a phytoalexin, a key element of the plant's inducible defense system. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants in response to stress, particularly microbial attack or exposure to chemical elicitors.

The biosynthesis of 6a-Hydroxymedicarpin and its precursor, medicarpin, is rapidly triggered when a plant recognizes a potential threat. Studies in the model legume Medicago truncatula have shown that cell cultures accumulate medicarpin when treated with elicitors such as yeast cell wall extracts or the signaling molecule methyl jasmonate (MJ). nih.gov These elicitors mimic pathogen attack or wounding, respectively, activating the plant's defense pathways. nih.gov The response involves the massive, rapid induction of genes encoding enzymes for the isoflavonoid (B1168493) pathway, which funnels metabolic precursors into the production of these defense compounds. nih.gov

Interestingly, the induction mechanism can differ depending on the signal. Pathogen-derived elicitors tend to trigger the entire biosynthetic pathway de novo (from scratch), while wound signals like MJ can also act by mobilizing pre-existing, stored isoflavone (B191592) conjugates, which are then converted into the active phytoalexins. nih.gov This dual-pathway induction allows the plant to mount a rapid and flexible defense tailored to the specific threat encountered. The accumulation of these compounds is often localized to the site of infection, creating a toxic barrier that invading microbes must overcome. nih.gov

Contribution of 6a-Hydroxymedicarpin to Plant Resistance and Host-Pathogen Specificity

The ability of a plant to produce and accumulate 6a-Hydroxymedicarpin is directly linked to its level of resistance against specific pathogens. The speed and magnitude of this phytoalexin response can determine the outcome of a host-pathogen interaction, contributing to both general and race-specific resistance.

A clear example of this relationship is seen in the interaction between Medicago species and the fungal pathogen Phoma medicaginis, the cause of spring black stem and leaf spot. Research has demonstrated a significant correlation between high levels of resistance to the disease and low levels of induced phytoestrogens like coumestrol, which shares a biosynthetic pathway with pterocarpans. nih.gov Genotypes that were highly resistant to P. medicaginis showed minimal disease symptoms and accumulated very low levels of these compounds, whereas highly susceptible genotypes suffered severe disease and accumulated them to very high concentrations. nih.gov This indicates that a successful resistance response, which halts the pathogen early, prevents the widespread tissue damage that triggers a massive, yet ultimately ineffective, phytoalexin flood.

This principle establishes 6a-Hydroxymedicarpin as a key determinant in host-pathogen specificity. A plant that can rapidly deploy this compound at infection sites may successfully wall off and kill the pathogen, resulting in a resistant interaction. Conversely, a plant with a slower or weaker phytoalexin response may be overwhelmed, leading to a susceptible interaction and disease development.

Modulation of Plant-Microbe Interactions by 6a-Hydroxymedicarpin Beyond Direct Toxicity

The influence of 6a-Hydroxymedicarpin extends beyond its direct antimicrobial effects. It also plays a role in shaping the broader microbial environment through more complex interactions, most notably through the process of detoxification by the very fungi it targets.

Pathogenicity and virulence in many fungi are linked to their ability to metabolize and detoxify the phytoalexins produced by their host plants. researchgate.netnih.gov This represents a sophisticated form of microbial counter-defense. Instead of simply being killed by the compound, some pathogenic fungi have evolved enzymatic machinery to modify it into a less toxic form. A primary mechanism for detoxifying pterocarpans like medicarpin and maackiain is hydroxylation, often at the 6a position, followed by demethylation. nih.gov For example, the pea pathogen Nectria haematococca detoxifies the pea phytoalexin pisatin by first hydroxylating it into (+)-6a-Hydroxymaackiain. nih.gov This ability to disarm the plant's chemical weapon is a critical factor in the fungus's ability to successfully colonize the host tissue. nih.gov

This detoxification is not a passive process; it is an inducible response in the fungus, triggered by the presence of the phytoalexin itself. nih.gov This creates a dynamic chemical interplay at the host-pathogen interface, where the plant produces a toxin and the pathogen produces an antidote. While specific research on the effects of 6a-Hydroxymedicarpin on beneficial microbes like rhizobia and mycorrhizal fungi is limited, the broader class of isoflavonoids is known to be crucial for establishing these symbiotic relationships. nih.govmdpi.com These compounds act as signaling molecules released by legume roots to attract rhizobia and initiate the formation of nitrogen-fixing nodules. mdpi.com This highlights the dual nature of these metabolites: acting as toxins to enemies and signals to allies, thereby profoundly modulating the plant's interactions with its microbial community.

Analytical Methodologies for the Characterization and Quantification of 6a Hydroxymedicarpin

Advanced Extraction and Purification Techniques for Plant-Derived Pterocarpans

The isolation of pterocarpans like 6a-hydroxymedicarpin from plant sources is the foundational step in their analysis. The choice of extraction method is critical and depends on the nature of the plant material and the physicochemical properties of the target compound. nih.gov

Commonly, initial extraction is performed using solvents of varying polarities. Maceration, a simple and widely used technique, involves soaking the coarsely powdered plant material in a solvent, such as methanol (B129727) or ethanol, for an extended period to extract a broad range of compounds. nih.gov Other methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce extraction time. nih.gov

Following the initial extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, a multi-step purification process is required to isolate 6a-hydroxymedicarpin. This typically involves liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. Further purification is achieved through various chromatographic techniques.

Table 1: Overview of Extraction and Purification Techniques for Pterocarpans

| Technique | Principle | Application in Pterocarpan (B192222) Analysis |

|---|---|---|

| Maceration | Soaking plant material in a solvent to dissolve soluble compounds. nih.gov | Initial, broad-spectrum extraction of pterocarpans from dried and powdered plant material. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent, suitable for compounds with limited solubility. nih.gov | Efficient extraction, though the heat can potentially degrade thermolabile pterocarpans. |

| Liquid-Liquid Partitioning | Separation of compounds based on their relative solubilities in two immiscible liquid phases (e.g., water and ethyl acetate). | Fractionation of the crude extract to enrich the pterocarpan-containing fraction. |

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, Sephadex) as a liquid mobile phase passes through. nih.gov | Primary purification step to separate pterocarpans from other classes of compounds. |

| Preparative HPLC | High-resolution separation using high-pressure liquid chromatography on a larger scale to isolate pure compounds. | Final purification step to obtain highly pure 6a-hydroxymedicarpin for use as a reference standard. |

Application of Modern Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a purified sample of 6a-hydroxymedicarpin is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. nih.gov For 6a-hydroxymedicarpin, ¹H-NMR provides information about the number and environment of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton. scispace.com Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms within the molecule, confirming the pterocarpan core and the specific positions of the hydroxyl and methoxy (B1213986) groups.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of 6a-hydroxymedicarpin. phytopurify.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₆H₁₄O₅). scispace.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments to gain further structural insights, such as the location of substituents on the aromatic rings. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for analyzing complex mixtures, as it allows for the separation of 6a-hydroxymedicarpin from other components before it enters the mass spectrometer for identification. psu.edu LC-MS/MS is particularly useful for targeted analysis, where the instrument is set to detect the specific mass of 6a-hydroxymedicarpin and its characteristic fragments, providing both identification and quantification. mdpi.com

Chromatographic Methods for Isolation, Separation, and Quantitative Analysis

Chromatographic methods are the cornerstone for the isolation, separation, and quantification of 6a-hydroxymedicarpin. mdpi.comyoutube.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pterocarpans due to its high resolution, sensitivity, and applicability to non-volatile and thermally unstable compounds. walshmedicalmedia.comnih.gov For the quantitative analysis of 6a-hydroxymedicarpin, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net

A typical RP-HPLC setup for 6a-hydroxymedicarpin analysis would involve:

Column: A C18 column is commonly used, which has a non-polar stationary phase. mdpi.com

Mobile Phase: A gradient mixture of a polar solvent (like water, often with a small amount of acid like formic acid to improve peak shape) and a less polar organic solvent (like acetonitrile (B52724) or methanol). mdpi.com

Detector: A Diode-Array Detector (DAD) or UV-Vis detector is used to detect the compound as it elutes from the column, based on its UV absorbance. youtube.com A Photodiode Array (PDA) detector can provide spectral information across multiple wavelengths, aiding in peak purity assessment. walshmedicalmedia.com An Evaporative Light Scattering Detector (ELSD) can also be utilized. phytopurify.com

Table 2: Example HPLC Parameters for 6a-Hydroxymedicarpin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | DAD at a specific wavelength (e.g., 285 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) is another powerful separation technique, but its application to pterocarpans like 6a-hydroxymedicarpin is less common than HPLC. mdpi.com This is because GC requires the analyte to be volatile and thermally stable. Since 6a-hydroxymedicarpin has a relatively high molecular weight and is polar due to its hydroxyl groups, it is not sufficiently volatile for direct GC analysis. To be analyzed by GC, it would require a derivatization step to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. mdpi.com When applicable, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) can provide excellent separation and quantification. mdpi.com

Structure Activity Relationship Sar Studies of 6a Hydroxymedicarpin and Its Analogs

Comparative Analysis of Antimicrobial and Phytoalexin Activities Among 6a-Hydroxymedicarpin and Related Pterocarpans (e.g., Medicarpin (B1676140), Maackiain (B7765809), Pisatin (B192138), 6a-Hydroxymaackiain)

Pterocarpans exhibit a broad spectrum of antimicrobial activity against various plant pathogens. nih.govpublish.csiro.aunih.gov The potency of this activity, however, varies significantly among different pterocarpan (B192222) derivatives. This variation is a direct consequence of their structural differences, including the presence and position of hydroxyl, methoxy (B1213986), and other substituent groups, as well as their stereochemistry.

While direct comparative studies detailing the minimum inhibitory concentration (MIC) or the effective dose for 50% inhibition (ED50) for 6a-hydroxymedicarpin alongside medicarpin, maackiain, pisatin, and 6a-hydroxymaackiain (B600481) against a uniform panel of phytopathogens are not extensively available in a single report, data from various studies allow for a general comparison of their activities.

Medicarpin is a well-studied phytoalexin produced by numerous leguminous plants and has demonstrated significant antifungal activity. For instance, medicarpin has been shown to inhibit the growth of various fungi, and its biosynthesis is a key defense response in plants like alfalfa. mdpi.com

Maackiain , another prominent pterocarpan, also exhibits potent antifungal properties. Its activity, much like other pterocarpans, is influenced by its stereochemistry.

Pisatin , the primary phytoalexin from pea (Pisum sativum), has been the subject of extensive research. wikipedia.org It is known to be fungistatic at concentrations found in infected plant tissues. publish.csiro.au The detoxification of pisatin by pathogenic fungi, typically through demethylation, is a crucial factor in their ability to infect the host plant, highlighting the importance of its specific chemical structure for its defensive function. wikipedia.org

6a-Hydroxymaackiain is a known intermediate in the biosynthesis of pisatin in peas, indicating its biological relevance within the plant's defense system. oup.com The presence of the 6a-hydroxyl group is a key structural feature that differentiates it from maackiain and influences its subsequent enzymatic conversion.

The introduction of a hydroxyl group at the 6a position, as seen in 6a-hydroxymedicarpin , is a significant structural modification. While comprehensive antifungal data for 6a-hydroxymedicarpin is limited, the hydroxylation at this position is a known detoxification strategy employed by some fungal pathogens against other pterocarpans, suggesting that this modification can alter the biological activity of the parent compound. nih.gov

Below is a table compiling available data on the antimicrobial activities of these related pterocarpans. It is important to note that the data are from different studies and experimental conditions may vary.

| Compound | Target Organism | Activity Metric (e.g., MIC, ED50) | Reference |

| Medicarpin | Streptococcus spp. | MIC: 0.78-1.56 µg/ml | nih.gov |

| Staphylococcus spp. (MRSA & VRSA) | MIC: 0.39-1.56 µg/ml | nih.gov | |

| Maackiain | Various Fungi | General Antifungal Activity | nih.gov |

| Pisatin | Monilinia fructicola | Fungistatic at ~67.5 µg/ml | publish.csiro.au |

| Erycristagallin (a 6a-hydroxypterocarpan) | Staphylococcus spp. (MRSA & VRSA) | MIC: 0.39-1.56 µg/ml | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data for Erycristagallin, a naturally occurring 6a-hydroxypterocarpan, is included to provide insight into the potential activity of 6a-hydroxylated pterocarpans.

Elucidation of Structural Determinants Critical for Biological Activity in Plant-Microbe Interactions

The Pterocarpan Skeleton: The fundamental tetracyclic ring system of pterocarpans is essential for their activity. publish.csiro.au This rigid structure provides a scaffold upon which various functional groups are displayed, influencing interactions with microbial targets.

Stereochemistry: Pterocarpans possess chiral centers, and their stereochemistry is a critical determinant of their biological activity. The spatial arrangement of the B and C rings relative to the A and D rings affects how the molecule fits into the active sites of enzymes or interacts with microbial cell membranes.

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings significantly impact the antifungal activity of pterocarpans. These groups influence the molecule's polarity, hydrogen bonding capacity, and susceptibility to detoxification by microbial enzymes. For example, the detoxification of pisatin involves the demethylation of a methoxy group, which reduces its toxicity to the fungus. wikipedia.org The presence of free hydroxyl groups has been suggested to be important for strong antibacterial activity. nih.gov

The 6a-Hydroxyl Group: The hydroxyl group at the 6a position is a particularly important structural feature. In some cases, the introduction of this group is a detoxification step carried out by pathogenic fungi to neutralize the phytoalexin. nih.gov This suggests that the absence of a 6a-hydroxyl group is crucial for the antifungal activity of certain pterocarpans. Conversely, in the biosynthesis of some phytoalexins like pisatin, 6a-hydroxymaackiain is a key intermediate, indicating that 6a-hydroxylation is a necessary step for producing the final active compound in the plant. oup.com This dual role highlights the subtle yet critical influence of this functional group on the biological activity of pterocarpans in the complex interplay between plants and microbes.

Investigation of Structure-Enzyme Interactions in Biosynthetic and Detoxification Pathways Involving 6a-Hydroxymedicarpin

The biological activity of 6a-hydroxymedicarpin and its analogs is not only determined by their intrinsic properties but also by their interactions with enzymes in both the host plant and the invading microbe. These interactions are highly specific and depend on a precise fit between the pterocarpan molecule and the enzyme's active site.

Biosynthetic Enzymes: The formation of 6a-hydroxymedicarpin in plants involves a series of enzymatic reactions. A key step is the introduction of the hydroxyl group at the 6a position, which is catalyzed by a specific hydroxylase enzyme. While the precise structure of the 6a-hydroxylase that acts on medicarpin has not been fully elucidated, studies on the biosynthesis of the related phytoalexin pisatin have identified a 6a-hydroxymaackiain 3-O-methyltransferase as the terminal enzyme in its pathway. nih.gov This suggests that a similar, highly specific enzyme is responsible for the 6a-hydroxylation of medicarpin. The active site of such an enzyme would be structured to bind specifically with the pterocarpan substrate in the correct orientation for the hydroxylation reaction to occur.

Detoxification Enzymes in Fungi: Many plant pathogenic fungi have evolved enzymes to detoxify phytoalexins, allowing them to successfully colonize the host plant. nih.gov These detoxification reactions often involve hydroxylation, demethylation, or other modifications that reduce the toxicity of the phytoalexin. For pterocarpans, cytochrome P450 monooxygenases are a major class of enzymes involved in their detoxification. wikipedia.org These enzymes can introduce hydroxyl groups onto the pterocarpan skeleton, including at the 6a position, which can render the molecule less toxic.

The interaction between a pterocarpan and a fungal detoxification enzyme is a classic example of a "lock and key" or "induced fit" model. The specific three-dimensional structure of the pterocarpan determines whether it can bind to the active site of the enzyme. The active site itself is a pocket or groove on the enzyme's surface with a specific shape and chemical environment that is complementary to the substrate. Amino acid residues within the active site interact with the pterocarpan through hydrogen bonds, hydrophobic interactions, and van der Waals forces, holding it in place for the catalytic reaction to occur.

While crystal structures of these specific biosynthetic and detoxification enzymes complexed with 6a-hydroxymedicarpin or its close analogs are not yet available, molecular modeling and docking studies can provide valuable insights into these interactions. Such studies can help to predict the binding orientation of the pterocarpan in the active site and identify the key amino acid residues involved in substrate recognition and catalysis. This information is crucial for understanding the molecular basis of both phytoalexin biosynthesis in plants and detoxification mechanisms in fungi.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Knowledge and Identification of Critical Research Gaps Regarding 6a-Hydroxymedicarpin

Current understanding places 6a-hydroxymedicarpin as a crucial phytoalexin, a low molecular weight antimicrobial compound synthesized by plants in response to pathogen attack. researchgate.netcabidigitallibrary.org Its biosynthesis is an extension of the well-characterized isoflavonoid (B1168493) pathway, with the final hydroxylation step being of particular importance. Research has identified that the hydroxylation of its precursor, medicarpin (B1676140), at the 6a position is a critical step in its formation. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase, namely 3,9-dihydroxypterocarpan (B190946) 6a-hydroxylase (D6aH). nih.gov The induction of 6a-hydroxymedicarpin, along with other phytoalexins, is a hallmark of the plant's defense response, often triggered by elicitors from pathogens or by wounding signals like methyl jasmonate. pnas.org

Despite this foundational knowledge, significant research gaps remain. A primary gap is the detailed characterization of the D6aH enzyme and the corresponding gene from a wider range of leguminous species. While its activity has been detected in soybean, a comprehensive understanding of its regulation, substrate specificity, and kinetic properties is lacking. nih.gov Furthermore, the precise signaling pathways that lead to the specific induction of D6aH in response to different pathogens are not fully elucidated. Another critical area requiring further investigation is the mechanism by which fungal pathogens detoxify 6a-hydroxymedicarpin. Some fungi are known to metabolize this phytoalexin, a process that is crucial for their virulence. nih.gov Identifying the fungal enzymes and genes responsible for this detoxification is essential for developing strategies to enhance plant resistance. The interplay between the induction of 6a-hydroxymedicarpin biosynthesis in the plant and the detoxification mechanisms in the pathogen represents a key area for future research.

Opportunities for Systems Biology and Omics-Based Approaches to Unravel Complexities of 6a-Hydroxymedicarpin Metabolism and Function

The advent of systems biology and high-throughput "omics" technologies offers unprecedented opportunities to dissect the intricate network governing 6a-hydroxymedicarpin metabolism and function. Transcriptomic analyses, such as microarray and RNA-sequencing, have already proven valuable in identifying genes involved in the biosynthesis of isoflavonoids and phytoalexins in model legumes like Medicago truncatula. pnas.orgnih.govnih.gov These approaches can be more specifically applied to identify novel regulatory genes, including transcription factors and signaling components, that control the expression of D6aH and other key enzymes in the pathway in response to various elicitors. Gene expression profiling can provide a global view of the plant's response to pathogen attack, placing the induction of 6a-hydroxymedicarpin within the broader context of the defense transcriptome. researchgate.netmdpi.com

Metabolomics, the comprehensive analysis of metabolites, is another powerful tool. nih.govfrontiersin.org By profiling the changes in the metabolome of plants challenged with pathogens, researchers can trace the flow of intermediates through the isoflavonoid pathway leading to 6a-hydroxymedicarpin. nih.govresearchgate.netmdpi.com This can help to identify potential bottlenecks in the pathway and uncover novel or alternative biosynthetic routes. Integrated transcriptomic and metabolomic studies are particularly powerful, as they can correlate changes in gene expression with alterations in metabolite levels, providing strong evidence for gene function. nih.govnih.gov For instance, a combined approach in Medicago truncatula has already linked the accumulation of medicarpin with the induction of relevant biosynthetic genes during non-host resistance. nih.gov Proteomic studies, focusing on the identification and quantification of proteins, can provide direct evidence for the presence and abundance of the enzymes involved in the pathway, including the elusive D6aH. frontiersin.orgnih.gov

Prospects for Metabolic Engineering and Synthetic Biology Approaches to Modulate 6a-Hydroxymedicarpin Production

Metabolic engineering and synthetic biology hold immense promise for modulating the production of 6a-hydroxymedicarpin in plants and microbial systems. nih.govnih.govyoutube.com By manipulating the genes involved in its biosynthesis, it is theoretically possible to enhance the production of this phytoalexin in crop plants, thereby increasing their resistance to pathogens. nih.gov Overexpressing key biosynthetic genes, such as those encoding isoflavone (B191592) synthase or D6aH, could lead to higher accumulation of 6a-hydroxymedicarpin. scienceopen.com Furthermore, the expression of regulatory genes, like transcription factors that activate the pathway, could be engineered to switch on the defense response more rapidly or to a greater extent upon pathogen challenge.

Synthetic biology offers the potential to transfer the entire biosynthetic pathway for 6a-hydroxymedicarpin into microbial hosts like yeast or bacteria. nih.govyoutube.com This would allow for the large-scale, controlled production of the compound for use as a natural fungicide or as a scaffold for the development of new agrochemicals. This approach requires the identification and characterization of all the necessary genes in the pathway, their assembly into a functional genetic circuit, and the optimization of their expression in the chosen microbial chassis. researchgate.netnumberanalytics.comnih.govresearchgate.net While challenging, the successful production of other complex plant natural products, such as artemisinin, in microbes demonstrates the feasibility of this strategy. nih.gov These approaches could lead to a sustainable and cost-effective source of 6a-hydroxymedicarpin and its derivatives. researchgate.net

Implications of 6a-Hydroxymedicarpin Research for Sustainable Plant Disease Management and Crop Protection Strategies

Research into 6a-hydroxymedicarpin has significant implications for the development of sustainable strategies for plant disease management and crop protection. nih.gov A deeper understanding of the role of this phytoalexin in plant defense can inform breeding programs aimed at developing crop varieties with enhanced natural resistance to pathogens. numberanalytics.commdpi.com Marker-assisted selection could be used to identify and select for plants that have a genetic predisposition to produce high levels of 6a-hydroxymedicarpin upon infection.

Furthermore, the knowledge gained from studying the induction of 6a-hydroxymedicarpin biosynthesis can be used to develop novel crop protection products. For example, the identification of potent elicitors of the pathway could lead to the development of biopesticides that trigger the plant's own defense mechanisms. mdpi.comnih.gov This approach, known as induced resistance, offers a more environmentally friendly alternative to conventional chemical fungicides. nih.gov Additionally, as previously mentioned, 6a-hydroxymedicarpin produced through synthetic biology could be applied directly to crops as a natural and biodegradable fungicide. The antifungal properties of this and related compounds suggest their potential in controlling a range of plant pathogens. cabidigitallibrary.orgnumberanalytics.comijdrt.com By harnessing the defensive capabilities of natural compounds like 6a-hydroxymedicarpin, it is possible to move towards more sustainable and ecologically sound agricultural practices.

Q & A

Q. How can researchers ensure reproducibility in 6a-Hydroxymedicarpin studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw data in repositories like Zenodo or Figshare.

- Detail experimental parameters (e.g., solvent ratios, incubation times).

- Collaborate with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.